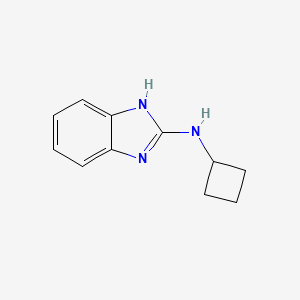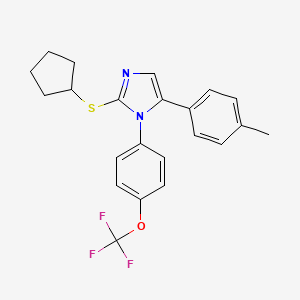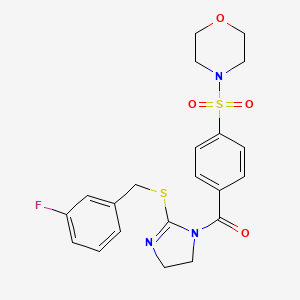
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule. It appears to be related to the compound {2- [ (3-fluorobenzyl)thio]phenyl}amine hydrochloride1, which has a molecular weight of 269.771. However, specific information about this exact compound is not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions2. However, the exact synthesis process for this specific compound is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be inferred from its formula. However, the search results do not provide a detailed molecular structure analysis for this specific compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of its functional groups. However, the search results do not provide specific physical and chemical properties for this compound.Applications De Recherche Scientifique
Antitumor Activity
Synthesis and structural exploration of various derivatives related to the given compound have shown distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. These activities were established through preliminary biological tests, indicating potential applications in cancer research and therapy (Zhi-hua Tang & W. Fu, 2018).
Antimicrobial and Antioxidant Activities
Derivatives containing morpholine and other structural motifs have been evaluated for their antimicrobial and antioxidant properties. Some compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial agents. The structural analysis through X-ray diffraction and spectral studies further supports the understanding of their biological activities (S. Benaka Prasad et al., 2018).
Synthesis and Crystal Structure Analysis
The synthesis process often involves the condensation of related benzyl and morpholine compounds, with detailed analysis of their crystal structures providing insights into their potential applications. For instance, the crystal packing and molecular structure stabilization through various inter and intra-molecular interactions are crucial for understanding the compound's behavior in solid states (A. Banu et al., 2013).
Molecular Interaction Studies
Studies on molecular interactions, including hydrogen bonding, are essential for understanding the photophysical properties of such compounds. These interactions can significantly affect their fluorescence and photostability, which are crucial parameters in material science and pharmaceuticals (S. Nagaraju et al., 2018).
Drug Synthesis and Characterization
The compound and its derivatives have also been explored as intermediates in the synthesis of drugs, such as linezolid, where solid-state NMR and mass spectrometry provide comprehensive structural and spectral information. This detailed characterization is vital for the development of new pharmaceutical agents (E. Wielgus et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. The search results do not provide specific safety and hazard information for this compound.
Orientations Futures
The future directions for research on this compound are not specified in the search results.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please consult a specialist or refer to scientific literature.
Propriétés
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c22-18-3-1-2-16(14-18)15-30-21-23-8-9-25(21)20(26)17-4-6-19(7-5-17)31(27,28)24-10-12-29-13-11-24/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPUUNWUSZOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
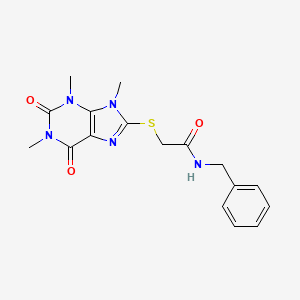
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
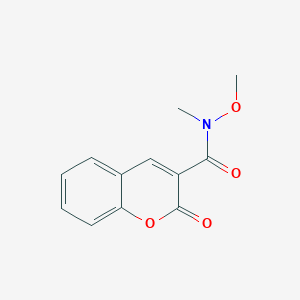
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)
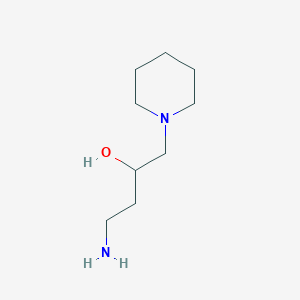
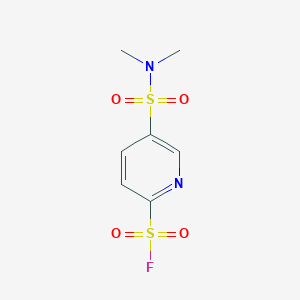
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
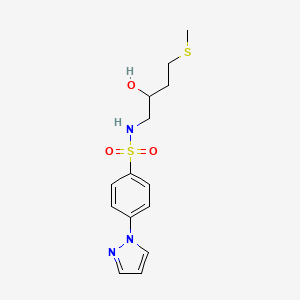
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)
